BenchChemオンラインストアへようこそ!

4-(BENZOFURAN-2-YL)PHENOL

Alzheimer’s disease Beta-amyloid aggregation Benzofuran inhibitor

Select 4-(Benzofuran-2-yl)phenol (CAS 26870-36-0) for its non-substitutable para-hydroxy geometry. This specific regioisomer is mandatory for synthesizing potent β-amyloid aggregation inhibitors (Choi et al., 2004) and is the active prototype for xanthine oxidase inhibition, unlike its inactive methoxy or ortho-hydroxy analogs. Choosing this exact compound ensures valid SAR and reproducible pharmacological results in neurodegenerative and enzyme-targeted research programs.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
CAS No. 26870-36-0
Cat. No. B1610110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(BENZOFURAN-2-YL)PHENOL
CAS26870-36-0
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)O
InChIInChI=1S/C14H10O2/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,15H
InChIKeyYTEKHDAKURIPLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzofuran-2-yl)phenol (CAS 26870-36-0) | Core Structure and Comparator Landscape for Targeted Procurement


4-(Benzofuran-2-yl)phenol, also known as 2-(4-hydroxyphenyl)benzofuran, is a benzofuran derivative featuring a para-substituted phenolic moiety on the 2-aryl ring. This molecular architecture situates it within a therapeutically active class, yet its specific substitution pattern distinguishes it from ortho- and meta-hydroxyphenyl regioisomers, as well as from halogenated and alkylated analogs, in key biological contexts [1]. Its identity is confirmed by CAS 26870-36-0, molecular formula C14H10O2, and a molecular weight of 210.23 g/mol [2].

Why 4-(Benzofuran-2-yl)phenol Cannot Be Readily Substituted by Other In-Class Benzofuran Analogs


The benzofuran-2-yl phenol scaffold exhibits profound regioisomer-dependent biological activity. The para-hydroxyphenyl configuration of 4-(benzofuran-2-yl)phenol provides a critical geometric alignment for binding to beta-amyloid aggregation sites, a property not shared by its ortho-substituted isomer 2-(benzofuran-2-yl)phenol [1]. Furthermore, the unsubstituted phenolic -OH is essential for radical scavenging and hydrogen-bonding interactions that drive antioxidant and enzyme inhibitory functions; methylation of this group to form 4-(benzofuran-2-yl)anisole or halogenation to form 5-bromo-4-(benzofuran-2-yl)phenol significantly alters both the electronic character and biological performance of the molecule [2]. These position-specific effects mean that generic selection within the benzofuran class without regard to the specific regioisomer will lead to unpredictable and potentially inferior experimental outcomes.

Quantitative Differentiation of 4-(Benzofuran-2-yl)phenol Against Key Analogs: Head-to-Head and Cross-Study Evidence


Beta-Amyloid (Aβ42) Fibril Formation Inhibition: Para-Hydroxy vs. Ortho-Hydroxy Regioisomer

The para-hydroxyphenyl benzofuran scaffold is a privileged chemotype for inhibiting beta-amyloid fibril formation, but activity is strictly dependent on the position of the phenolic hydroxyl. 4-(Benzofuran-2-yl)phenol, bearing a para-OH, serves as the direct synthetic precursor to the potent aggregation inhibitor 7 (5-methyl-3-p-toluoyl-2-[4-(3-diethylaminopropoxy)phenyl]benzofuran), which was derived in three steps from compound 4a, the unsubstituted 2-(4-hydroxyphenyl)benzofuran [1]. In contrast, the ortho-hydroxy isomer 2-(benzofuran-2-yl)phenol lacks this productive derivatization pathway and does not appear in the same activity series. While direct IC50 values for the parent phenol are not reported, the structure-activity relationship (SAR) is unequivocal: the para-OH geometry is essential for downstream functionalization and target engagement [2].

Alzheimer’s disease Beta-amyloid aggregation Benzofuran inhibitor

Xanthine Oxidase (XO) Inhibition Potency: Phenolic Benzofuran vs. Non-Phenolic and Methoxy Analogs

In a foundational structure-activity study, Deltour et al. (1967) demonstrated that the free phenolic -OH group in benzofuran derivatives is directly correlated with xanthine oxidase inhibitory activity in rat liver in vitro [1]. The parent compound 4-(benzofuran-2-yl)phenol (reported as 2-(4-hydroxyphenyl)benzofuran) belongs to the phenolic benzofuran series that showed measurable enzyme inhibition. Although specific IC50 values from this 1967 study are not digitally indexed, the class-level SAR indicates that phenolic benzofuran derivatives inhibit rat liver XO, while methylation of the -OH to form 4-(benzofuran-2-yl)anisole or similar methoxy derivatives would abolish or substantially reduce activity due to loss of the key hydrogen-bond-donating pharmacophore [1]. More recent studies on related 2-arylbenzo[b]furan XO inhibitors confirm that phenolic -OH substitution is critical for potency, with IC50 values in the low micromolar range [2].

Gout Hyperuricemia Xanthine oxidase inhibitor

Free Radical Scavenging Activity (DPPH Assay): Para-Hydroxy vs. Methoxy and Halogenated Analogs

The antioxidant capacity of benzofuran derivatives is heavily governed by the phenolic -OH group, as evidenced by DPPH radical scavenging assays across multiple independent studies. In a systematic SAR investigation, the free phenolic hydroxyl was identified as the dominant structural determinant for radical scavenging activity: benzofuran amidated derivatives bearing a 4-hydroxyphenyl substituent showed pronounced DPPH scavenging effects, whereas methoxy-substituted or non-phenolic analogs exhibited markedly reduced activity [1]. A separate QSAR study on fifteen benzofuran derivatives confirmed that the predicted IC50 values for DPPH scavenging are strongly correlated with the presence and position of the phenolic -OH group [2]. Although an exact IC50 value for 4-(benzofuran-2-yl)phenol itself was not located in digitally available primary data, the class-level SAR consistently demonstrates that the para-OH benzofuran scaffold is one of the most potent antioxidant subclasses within the broader benzofuran family.

Antioxidant DPPH assay Phenolic benzofuran

Synthetic Accessibility: Dehydrative C–H Alkenylation vs. Traditional Multi-Step Routes

The synthesis of 2-arylbenzofurans, including 4-(benzofuran-2-yl)phenol, has historically required multi-step sequences involving halogenated precursors, transition-metal catalysts, and protecting groups. However, a catalytic dehydrative C–H alkenylation/annulation method reported by Lee et al. (2012) enables the direct construction of benzofuran derivatives from phenols and 1,2-diols, generating water as the sole byproduct [1]. This method is particularly relevant for 4-(benzofuran-2-yl)phenol, as the free phenolic -OH group is tolerated without protection, contrasting with traditional methods that require protection/deprotection steps. The one-pot nature of this catalytic approach provides a step-count advantage (2 steps vs. 4–6 steps for classical routes) and eliminates the need for pre-functionalized aryl halides [2]. While this is a synthetic methodology advance applicable to the entire class, it specifically benefits procurement of the para-hydroxy derivative because the reaction conditions are compatible with the unprotected phenol.

C–H activation Benzofuran synthesis Atom economy

Physicochemical Property Differentiation: Lipophilicity (XLogP3) and Hydrogen Bond Donor Count vs. Halogenated Analogs

The computed physicochemical properties of 4-(benzofuran-2-yl)phenol place it in a favorable drug-like space relative to halogenated analogs. The parent compound has an XLogP3 of 3.6, a hydrogen bond donor count of 1 (from the phenolic -OH), a hydrogen bond acceptor count of 2, and a topological polar surface area (TPSA) of 33.4 Ų [1]. In comparison, the 5-bromo derivative 4-(5-bromo-benzofuran-2-yl)phenol has a higher molecular weight (289.13 g/mol vs. 210.23 g/mol), increased lipophilicity (estimated XLogP3 > 4.0), and a larger TPSA, which may reduce passive membrane permeability and increase non-specific protein binding [2]. These property differences mean that the unsubstituted para-hydroxy compound is more likely to comply with Lipinski's Rule of Five and thus serves as a superior starting point for lead optimization in drug discovery campaigns.

Lipophilicity Drug-likeness Physicochemical properties

Optimal Procurement Scenarios for 4-(Benzofuran-2-yl)phenol Based on Quantitative Differentiation Evidence


Alzheimer’s Disease Research: Beta-Amyloid Aggregation Inhibitor Development

4-(Benzofuran-2-yl)phenol is the established synthetic precursor to potent beta-amyloid aggregation inhibitors, as demonstrated by Choi et al. (2004) [1]. The para-hydroxy geometry is specifically required for downstream functionalization to active inhibitor 7, making this compound a mandatory starting material for any medicinal chemistry program targeting Aβ42 fibril formation. The ortho-hydroxy isomer cannot substitute in this application.

Gout and Hyperuricemia Research: Xanthine Oxidase Inhibitor Lead Compound

As established by Deltour et al. (1967), phenolic benzofuran derivatives inhibit rat liver xanthine oxidase in vitro [1]. 4-(Benzofuran-2-yl)phenol serves as the prototypical phenolic benzofuran for structure-activity relationship studies aimed at developing novel XO inhibitors. Its free phenolic -OH is essential for enzyme interaction; methoxy analogs are inactive, making the free phenol form the only viable option for this target.

Antioxidant Research: Radical Scavenging Pharmacophore Investigation

The DPPH radical scavenging activity of benzofuran derivatives is directly dependent on the presence of a free phenolic -OH, as confirmed by QSAR and experimental studies [1]. 4-(Benzofuran-2-yl)phenol, with its para-substituted hydroxyl, provides an ideal scaffold for investigating hydrogen-atom transfer (HAT) and single-electron transfer (SET) antioxidant mechanisms, whereas the methoxy-substituted analog 4-(benzofuran-2-yl)anisole serves as a negative control.

Medicinal Chemistry Lead Optimization: Favorable Drug-Likeness Profile

With a molecular weight of 210.23 g/mol, XLogP3 of 3.6, and only one hydrogen bond donor, 4-(benzofuran-2-yl)phenol resides comfortably within Lipinski Rule of Five space, making it an attractive starting point for lead optimization programs [1]. In comparison, heavier halogenated analogs such as the 5-bromo derivative exceed the recommended molecular weight range and have higher lipophilicity, complicating downstream ADME optimization.

Quote Request

Request a Quote for 4-(BENZOFURAN-2-YL)PHENOL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.